molecular formula C19H21N3O5 B11562134 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11562134
M. Wt: 371.4 g/mol
InChI Key: PUWKBRHJTPCZCY-UDWIEESQSA-N
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Description

1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base hydrazone, which is characterized by the presence of an azomethine group (-NHN=CH-). Schiff bases are widely studied due to their ability to form stable complexes with transition metals and their potential biological activities.

Preparation Methods

The synthesis of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or acetic acid under reflux conditions. The general synthetic route can be summarized as follows:

    Condensation Reaction: The hydrazine or hydrazide reacts with the aldehyde or ketone to form the Schiff base hydrazone.

    Reaction Conditions: The reaction is typically conducted under reflux in ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the azomethine group, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: Due to its biological activities, the compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with metal ions, which can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The azomethine group plays a crucial role in its biological activity, as it can undergo nucleophilic attack by biological molecules, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE can be compared with other Schiff base hydrazones, such as:

    N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, leading to different biological and chemical properties.

    N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: The presence of a fluorine atom in this compound introduces unique electronic properties, making it distinct from the target compound.

The uniqueness of 1-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE lies in its specific substitution pattern and the presence of both methoxy and ethoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C19H21N3O5/c1-4-27-15-8-6-5-7-14(15)21-18(23)19(24)22-20-12-13-9-10-16(25-2)17(11-13)26-3/h5-12H,4H2,1-3H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

PUWKBRHJTPCZCY-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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